molecular formula C21H16S B12570225 2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene CAS No. 189400-16-6

2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene

Cat. No.: B12570225
CAS No.: 189400-16-6
M. Wt: 300.4 g/mol
InChI Key: QVLGIMWBUHBBJQ-UHFFFAOYSA-N
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Description

2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene is an organic compound that features a unique structure combining a cycloheptatriene ring, a phenyl group, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene typically involves the formation of the cycloheptatriene ring followed by its attachment to the phenyl and benzothiophene groups. One common method involves the reaction of cycloheptatriene with appropriate aromatic compounds under specific conditions. For example, cycloheptatriene can be synthesized via the photochemical reaction of benzene with diazomethane or through the pyrolysis of the adduct of cyclohexene and dichlorocarbene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like bromine or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for electrophilic substitution; sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. For example, it may interact with radical species in polymerization reactions, forming bonds with propagating radicals and controlling the polymerization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene is unique due to its combination of a cycloheptatriene ring with a benzothiophene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

189400-16-6

Molecular Formula

C21H16S

Molecular Weight

300.4 g/mol

IUPAC Name

2-(2-cyclohepta-1,3,5-trien-1-ylphenyl)-1-benzothiophene

InChI

InChI=1S/C21H16S/c1-2-4-10-16(9-3-1)18-12-6-7-13-19(18)21-15-17-11-5-8-14-20(17)22-21/h1-9,11-15H,10H2

InChI Key

QVLGIMWBUHBBJQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC=C1C2=CC=CC=C2C3=CC4=CC=CC=C4S3

Origin of Product

United States

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